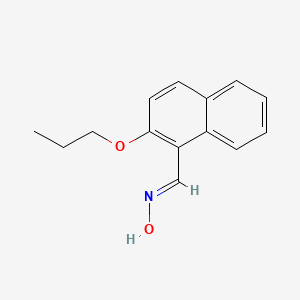
N'-(1,3-benzodioxol-5-ylmethylene)-3-(4-methyl-1-piperazinyl)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-3-(4-methyl-1-piperazinyl)propanohydrazide often involves multiple steps, including condensation, oxidation, and reductive amination processes. For instance, compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have been synthesized with various substituents to obtain new drugs (Silanes et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds shows significant variation in molecular conformations and intermolecular interactions. For instance, certain benzodioxolylmethyl-piperazine derivatives adopt very similar molecular conformations, but their intermolecular interactions differ significantly (Mahesha et al., 2019).
Chemical Reactions and Properties
Compounds in this class show a variety of chemical reactions and properties. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates distinct conformational states and binding interactions with receptors (Shim et al., 2002).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structure and intermolecular interactions. For instance, different halogen substitutions can impact the formation of hydrogen bonds and overall structure (Mahesha et al., 2019).
科学的研究の応用
Synthesis and Polymerization Studies
One study focused on the synthesis of ordered polymers through direct polycondensation involving similar structural motifs. Researchers demonstrated the feasibility of forming ordered polymers from nonsymmetric monomers, highlighting the compound's role in advancing polymer chemistry (Yu, Seino, & Ueda, 1999).
Drug Metabolism and Enzymatic Interactions
Another research area explored the oxidative metabolism of structurally related novel antidepressants, identifying the enzymes involved in their metabolic pathways. This study contributes to our understanding of how such compounds are processed in the body, potentially informing the development of new therapeutic agents (Hvenegaard et al., 2012).
Apoptosis Induction and Cancer Therapy
Research on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, which share a functional relationship with the target compound, has identified potent inducers of apoptosis. These findings are significant for cancer therapy, as they point to potential compounds that can effectively trigger cancer cell death (Sirisoma et al., 2009).
Molecular Interaction Studies
Investigations into the molecular interactions of antagonist compounds with receptors offer insights into the structural requirements for binding and activity. Such studies are crucial for drug design, particularly in understanding how modifications to the compound's structure affect its therapeutic potential (Shim et al., 2002).
Adsorption Behavior and Reactivity
The reactivity properties and adsorption behavior of triazole derivatives, closely related to the compound , have been explored through DFT and MD simulation studies. These findings provide valuable insights into the chemical properties and stability of such compounds, which are relevant for pharmaceutical applications (Al-Ghulikah et al., 2021).
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-19-6-8-20(9-7-19)5-4-16(21)18-17-11-13-2-3-14-15(10-13)23-12-22-14/h2-3,10-11H,4-9,12H2,1H3,(H,18,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXUDJSEYYVMB-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)
![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)
![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)
![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)